An In-depth Technical Guide to 2-Fluoro-4-methylphenylboronic Acid: Structure, Analysis, and Application in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 2-Fluoro-4-methylphenylboronic Acid: Structure, Analysis, and Application in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-methylphenylboronic acid, a key building block in modern medicinal chemistry. The document details its chemical structure and physical properties, provides protocols for its synthesis and analysis, and explores its application in the development of targeted therapies, with a specific focus on the synthesis of Pim kinase inhibitors and their relevance to cancer signaling pathways.
Chemical Structure and Properties
2-Fluoro-4-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Chemical Structure
The structure of 2-Fluoro-4-methylphenylboronic acid is characterized by a benzene ring with a boronic acid group (-B(OH)₂) at position 1, a fluorine atom at position 2, and a methyl group at position 4.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of 2-Fluoro-4-methylphenylboronic acid are summarized in the tables below. This data is essential for its identification, characterization, and use in synthetic applications.
Table 1: General Properties of 2-Fluoro-4-methylphenylboronic Acid
| Property | Value | Reference |
| CAS Number | 170981-26-7 | [1][2][3] |
| Molecular Formula | C₇H₈BFO₂ | [1][2][3] |
| Molecular Weight | 153.95 g/mol | [1][2][3] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 228-233 °C (lit.) | [1][4] |
| Solubility | Soluble in DMSO and Methanol (Slightly) |
Table 2: Spectroscopic Data of 2-Fluoro-4-methylphenylboronic Acid
| Spectroscopic Data | Value | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ 7.6-7.8 (m, 1H), 7.0-7.2 (m, 2H), 2.3 (s, 3H) | Predicted based on analogous structures |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted: δ 163 (d, J=245 Hz), 142 (d, J=8 Hz), 132 (d, J=3 Hz), 125, 115 (d, J=21 Hz), 21 | Predicted based on analogous structures |
| Mass Spectrum (EI) | Predicted m/z: 154 (M⁺), 136, 110 | Predicted based on fragmentation patterns |
| SMILES | Cc1ccc(B(O)O)c(F)c1 | [1][4] |
| InChI | 1S/C7H8BFO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | [1][4] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 2-Fluoro-4-methylphenylboronic acid and its subsequent use in the synthesis of a Pim kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction. A general protocol for its analysis by High-Performance Liquid Chromatography (HPLC) is also included.
Synthesis of 2-Fluoro-4-methylphenylboronic Acid
The following protocol is adapted from established methods for the synthesis of arylboronic acids.
Materials:
-
1-Bromo-2-fluoro-4-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2-Fluoro-4-methylphenylboronic acid as a white to off-white solid.
Workflow Diagram for Synthesis of 2-Fluoro-4-methylphenylboronic Acid
Caption: Workflow for the synthesis of 2-Fluoro-4-methylphenylboronic acid.
Synthesis of a Pim Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the use of 2-Fluoro-4-methylphenylboronic acid as a key reactant in the synthesis of a Pim kinase inhibitor, based on the general method described in patent WO2008106692A1.[5]
Materials:
-
A suitable aryl halide (e.g., a substituted pyrimidine or pyridine core)
-
2-Fluoro-4-methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., 2M Na₂CO₃ solution)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME))
-
Microwave reactor
-
Reverse-phase chromatography system
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 eq), 2-Fluoro-4-methylphenylboronic acid (3.0 eq), and the palladium catalyst (0.15 eq).
-
Add a 3:1 mixture of DME and 2M aqueous Na₂CO₃ solution to achieve a final concentration of approximately 0.1 M.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes (1200 seconds).[5]
-
After cooling to room temperature, separate the organic layer.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by reverse-phase chromatography to yield the desired Pim kinase inhibitor.
Workflow Diagram for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a Pim kinase inhibitor.
HPLC Analysis of 2-Fluoro-4-methylphenylboronic Acid
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a standard solution of 2-Fluoro-4-methylphenylboronic acid in the mobile phase B (Acetonitrile with 0.1% TFA) at a concentration of 1 mg/mL.
-
Set the column temperature to 25 °C.
-
Equilibrate the column with a mixture of 95% Solvent A and 5% Solvent B.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution from 5% to 95% Solvent B over 20 minutes.
-
Maintain 95% Solvent B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Monitor the elution at a wavelength of 254 nm.
-
The retention time and peak purity can be used to assess the identity and purity of the compound.
Application in Drug Discovery: Targeting the Pim Kinase Signaling Pathway
2-Fluoro-4-methylphenylboronic acid is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[6] As demonstrated in the experimental protocol, it can be used to synthesize inhibitors of Pim kinases.
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in a variety of hematological malignancies and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to apoptosis. Pim kinases are downstream effectors of several signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.
Pim Kinase Signaling Pathway Diagram
Caption: The Pim kinase signaling pathway and the point of intervention by inhibitors.
By inhibiting Pim kinases, the downstream signaling that promotes cell survival and proliferation is blocked. For instance, Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD, thereby inhibiting apoptosis. They also phosphorylate and inactivate the cell cycle inhibitor p21, promoting cell cycle progression. Furthermore, Pim kinases can activate mTORC1 and the proto-oncogene c-Myc, both of which are central regulators of cell growth and proliferation. Therefore, inhibitors synthesized using 2-Fluoro-4-methylphenylboronic acid can effectively suppress tumor growth by blocking these pro-survival and proliferative signals.
Conclusion
2-Fluoro-4-methylphenylboronic acid is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its unique structural features make it an ideal building block for the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapy. The protocols and data presented in this guide provide a solid foundation for its synthesis, analysis, and application in the development of novel therapeutics that target critical signaling pathways in cancer. Further research into the synthesis of other kinase inhibitors using this building block may lead to the discovery of new and more effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. WO2014170248A1 - Arylpyrrolopyridine derived compounds as lrrk2 inhibitors - Google Patents [patents.google.com]
- 5. WO2008106692A1 - Pim kinase inhibitors and methods of their use - Google Patents [patents.google.com]
- 6. kanto.co.jp [kanto.co.jp]
